molecular formula C18H16N2O2 B5712906 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No.: B5712906
M. Wt: 292.3 g/mol
InChI Key: LHBHESWJRRHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound with a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes or ketones with phenyl-substituted pyrimidinones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including inorganic acids, organic acids, and solid acids . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and hydroxyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, leading to altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is unique due to its specific pyrimidinone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(21)11-9-15/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHESWJRRHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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